
N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam (CBT), also known as (+)-10,2-camphorsultam, is a small molecule organic compound with the molecular formula C15H17NO5. It is an important intermediate in the synthesis of a variety of biologically active compounds. CBT has been used in the synthesis of a number of natural products, such as antibiotics, antiviral agents, and antifungal agents. CBT has also been used in the synthesis of novel compounds with potential therapeutic applications.
Applications De Recherche Scientifique
CBT has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of biologically active compounds, such as antibiotics, antiviral agents, and antifungal agents. It has also been used in the synthesis of novel compounds with potential therapeutic applications. Furthermore, CBT has been used in the synthesis of compounds used in the study of enzyme inhibition, receptor binding, and drug metabolism.
Mécanisme D'action
CBT is believed to act as a proton donor and acceptor in enzymatic reactions. It has been shown to be a substrate for a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Furthermore, CBT has been shown to interact with a number of proteins, including G-protein coupled receptors, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
CBT has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that CBT can inhibit the growth of several bacterial species, including Escherichia coli and Staphylococcus aureus. It has also been shown to have antifungal activity against several species of fungi, including Candida albicans. In addition, CBT has been shown to possess antioxidant activity, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CBT has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is stable under a variety of conditions. Furthermore, it is soluble in a number of organic solvents, making it easy to work with. However, it is important to note that CBT is toxic in high concentrations, and it should be handled with caution.
Orientations Futures
There are a number of potential future directions for the use of CBT in scientific research. One potential application is in the development of novel antibiotics and antifungal agents. Furthermore, CBT could be used in the development of novel compounds with potential therapeutic applications. Additionally, CBT could be used in the study of enzyme inhibition, receptor binding, and drug metabolism. Finally, CBT could be used in the development of compounds with potential antioxidant activity.
Méthodes De Synthèse
CBT can be synthesized from the reaction of 2-carboxybenzoyl chloride and (+)-10,2-camphorsultam in the presence of a base. The reaction proceeds via an SN2 mechanism, with the base acting as a nucleophile. The reaction is typically carried out under an inert atmosphere at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).
Propriétés
IUPAC Name |
2-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-17(2)11-7-8-18(17)10-25(23,24)19(14(18)9-11)15(20)12-5-3-4-6-13(12)16(21)22/h3-6,11,14H,7-10H2,1-2H3,(H,21,22)/t11-,14-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCSAJNSMWSFHF-MIUNTBIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC=CC=C4C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]13CS(=O)(=O)N([C@H]3C2)C(=O)C4=CC=CC=C4C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

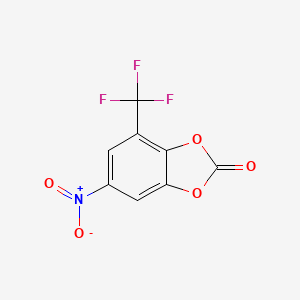
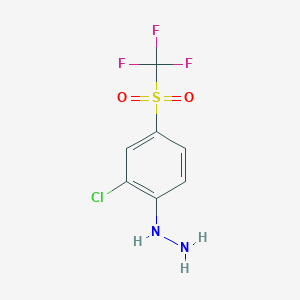
![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)
![(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%](/img/structure/B6355799.png)
![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)

![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)
![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)
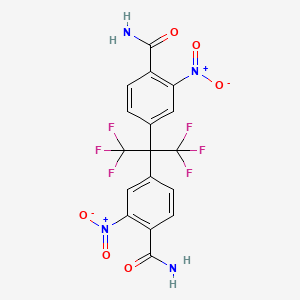
![2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%](/img/structure/B6355836.png)

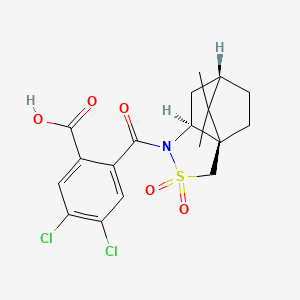
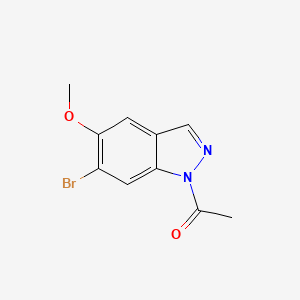
![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)